molecular formula C9H10OS B2531856 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol CAS No. 133844-84-5

2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol

Cat. No.: B2531856
CAS No.: 133844-84-5
M. Wt: 166.24
InChI Key: RINFNNPKZZYICS-UHFFFAOYSA-N
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Description

2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol is an organic compound with the molecular formula C₉H₁₀OS It is characterized by the presence of a thiophene ring, a butynyl group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol typically involves the reaction of 2-thiophenecarboxaldehyde with propargyl alcohol in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation followed by a reduction step to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triple bond in the butynyl group can be reduced to form a double or single bond.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is commonly employed.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Formation of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-one.

    Reduction: Formation of 2-Methyl-4-(thiophen-2-yl)but-3-en-2-ol or 2-Methyl-4-(thiophen-2-yl)butan-2-ol.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(2-thienyl)-3-butyn-2-ol
  • 2-Methyl-4-(2-thienyl)-but-3-yn-2-ol
  • 2-Hydroxy-2-Methyl-4-(2-thiophenyl)-3-butyne

Uniqueness

2-Methyl-4-(thiophen-2-yl)but-3-yn-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-4-thiophen-2-ylbut-3-yn-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS/c1-9(2,10)6-5-8-4-3-7-11-8/h3-4,7,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RINFNNPKZZYICS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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